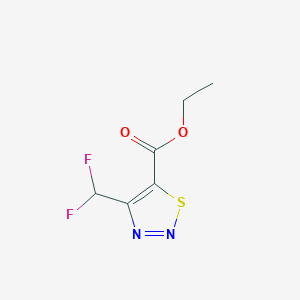amine CAS No. 1856076-88-4](/img/structure/B12347196.png)
[(1-methyl-1H-pyrazol-4-yl)methyl](2-morpholin-4-ylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1H-pyrazol-4-yl)methylamin ist eine komplexe organische Verbindung, die sowohl Pyrazol- als auch Morpholin-Einheiten aufweist. Der Pyrazolring ist ein fünfgliedriger Heterocyclus, der drei Kohlenstoffatome und zwei Stickstoffatome enthält, während der Morpholinring ein sechsgliedriger Heterocyclus ist, der vier Kohlenstoffatome, ein Stickstoffatom und ein Sauerstoffatom enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1-Methyl-1H-pyrazol-4-yl)methylamin beinhaltet typischerweise die Reaktion von 1-Methyl-1H-pyrazol mit einem geeigneten Alkylierungsmittel, um die (2-Morpholin-4-ylethyl)amin-Gruppe einzuführen. Ein übliches Verfahren beinhaltet die Verwendung einer nukleophilen Substitutionsreaktion, bei der der Pyrazolstickstoff einen elektrophilen Kohlenstoff im Alkylierungsmittel angreift und das gewünschte Produkt bildet. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von (1-Methyl-1H-pyrazol-4-yl)methylamin kontinuierliche Flusschemietechniken umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen können zu einem skalierbareren und kostengünstigeren Produktionsprozess führen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1-Methyl-1H-pyrazol-4-yl)methylamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Pyrazol- oder Morpholin-Stickstoff als Nukleophil fungiert.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden N-Oxide.
Reduktion: Bildung von reduzierten Amin-Derivaten.
Substitution: Bildung von alkylierten Pyrazol- oder Morpholin-Derivaten.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-1H-pyrazol-4-yl)methylamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Ligand in biochemischen Assays.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, z. B. Polymere und Katalysatoren.
Wirkmechanismus
Der Wirkmechanismus von (1-Methyl-1H-pyrazol-4-yl)methylamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Pyrazolring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Morpholinring kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern und so ihre Interaktion mit biologischen Zielstrukturen erleichtern. Die genauen Wege und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(1-Methyl-1H-pyrazol-4-yl)methylamin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Pyrazol-Derivate: Diese Verbindungen teilen sich den Pyrazolring, können aber unterschiedliche Substituenten haben, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.
Morpholin-Derivate: Diese Verbindungen enthalten den Morpholinring und können je nach ihren Substituenten unterschiedliche Reaktivität und Anwendungen aufweisen.
Imidazol-Derivate: Ähnlich wie Pyrazol ist Imidazol ein fünfgliedriger Ring mit zwei Stickstoffatomen, hat aber unterschiedliche elektronische Eigenschaften und Reaktivität.
Die Einzigartigkeit von (1-Methyl-1H-pyrazol-4-yl)methylamin liegt in der Kombination von Pyrazol- und Morpholin-Ringen, die unterschiedliche chemische und biologische Eigenschaften verleihen können, die in anderen Verbindungen nicht vorkommen.
Eigenschaften
CAS-Nummer |
1856076-88-4 |
|---|---|
Molekularformel |
C11H21ClN4O |
Molekulargewicht |
260.76 g/mol |
IUPAC-Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C11H20N4O.ClH/c1-14-10-11(9-13-14)8-12-2-3-15-4-6-16-7-5-15;/h9-10,12H,2-8H2,1H3;1H |
InChI-Schlüssel |
ZJFZQCODFMSHIG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)CNCCN2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)
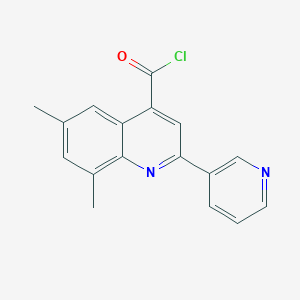
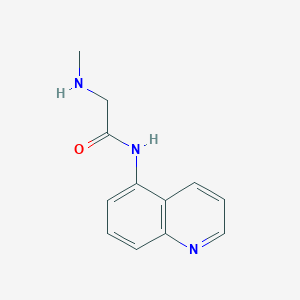

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12347138.png)
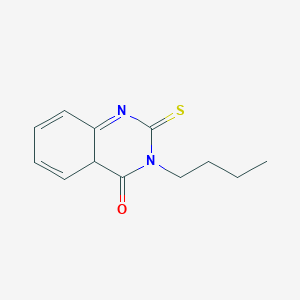
![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)
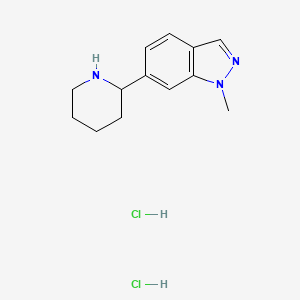

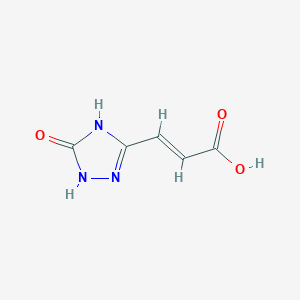
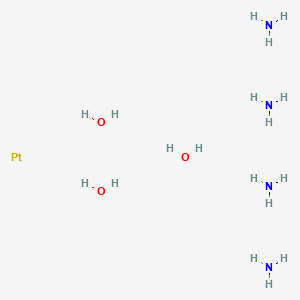
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)

